5-フルオロ-4-メチルニコチノニトリル

概要

説明

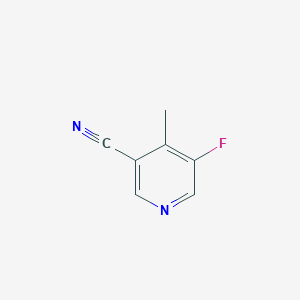

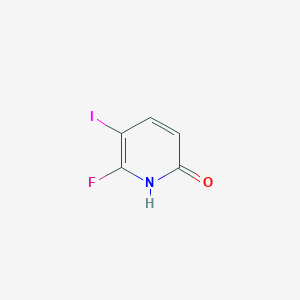

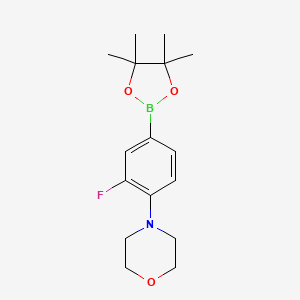

5-Fluoro-4-methylnicotinonitrile: is an organic compound with the molecular formula C7H5FN2 It is a derivative of nicotinonitrile, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by a methyl group

科学的研究の応用

薬理学: 抗癌剤としての応用

5-フルオロ-4-メチルニコチノニトリルは、薬理学研究、特に抗癌剤の開発において有望視されています。その構造は、癌細胞を標的とする化合物を合成するための前駆体となり得るためです。 例えば、広く使用されている化学療法薬である5-フルオロウラシルのアナログを生成するために使用でき、その有効性を高めたり、耐性を軽減したりすることができます .

材料科学: 分子動力学シミュレーション

材料科学では、この化合物の特性は分子動力学シミュレーションに役立ちます。 その安定性と反応性は、分子レベルでの相互作用を研究するのに適しており、特定の特性を持つ新しい材料の開発につながる可能性があります .

化学合成: ヘテロ環化合物の中間体

5-フルオロ-4-メチルニコチノニトリルは、さまざまなヘテロ環化合物の合成における中間体として役立ちます。 そのフッ素原子とニトリル基は、反応性部位であり、さらなる化学変換を可能にし、医薬品や農薬用の複雑な分子の作成に不可欠です .

生化学: ノンコーディングRNA研究

生化学では、研究者は、5-フルオロ-4-メチルニコチノニトリルなどの化合物がノンコーディングRNAを調節する役割について調べています。 これらの研究は、遺伝子調節の理解を深め、遺伝性疾患に対する標的療法の開発につながる可能性があります .

環境科学: 汚染物質の分解

5-フルオロ-4-メチルニコチノニトリルの反応性は、環境科学にも応用されています。 汚染物質の分解や環境に優しい化学物質の合成に使用できる可能性があり、より環境に優しい化学プロセスに貢献する可能性があります .

工業製造: 特殊化学品

工業的に、5-フルオロ-4-メチルニコチノニトリルは、特殊化学品の製造に関与しています。 その独自の構造は、高度な製造プロセスで使用される化合物の作成において、貴重なビルディングブロックとなります .

分析化学: クロマトグラフィー標準物質

この化合物は、クロマトグラフィー分析の標準物質を作成するために使用でき、複雑な混合物中の物質の特定と定量に役立ちます。 その明確な化学的特徴は、分析方法において高い精度を可能にします .

ナノテクノロジー: 薬物送達システム

最後に、ナノテクノロジーでは、5-フルオロ-4-メチルニコチノニトリルを使用して薬物送達システムを設計できます。 その分子構造は、ナノキャリアと相互作用するように設計することができ、治療薬を身体内の特定の部位に標的に送達することを容易にします .

作用機序

- The binding of 5-FU to the deoxyribonucleotide of the drug (FdUMP ) and the folate cofactor, N5–10-methylenetetrahydrofolate , forms a covalently bound ternary complex with TS .

Target of Action

- primarily targets thymidylate synthase (TS) . TS is an enzyme involved in DNA synthesis, specifically converting deoxyuridylic acid to thymidylic acid.

生化学分析

Biochemical Properties

5-Fluoro-4-methylnicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The fluorine atom in 5-Fluoro-4-methylnicotinonitrile enhances its binding affinity to these enzymes, leading to potential inhibition or modulation of their activity . Additionally, this compound can interact with nicotinic acetylcholine receptors, affecting neurotransmission and signal transduction pathways .

Cellular Effects

5-Fluoro-4-methylnicotinonitrile exerts various effects on different cell types and cellular processes. In neuronal cells, it can modulate neurotransmitter release by interacting with nicotinic acetylcholine receptors, thereby influencing synaptic transmission and plasticity . In hepatic cells, the compound’s interaction with cytochrome P450 enzymes can alter the metabolism of drugs and other xenobiotics, potentially leading to changes in cellular detoxification processes . Furthermore, 5-Fluoro-4-methylnicotinonitrile has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological effects .

Molecular Mechanism

The molecular mechanism of action of 5-Fluoro-4-methylnicotinonitrile involves its binding interactions with various biomolecules. The fluorine atom enhances the compound’s binding affinity to cytochrome P450 enzymes, leading to potential inhibition or modulation of their activity . This interaction can result in altered enzyme kinetics and changes in the metabolism of endogenous and exogenous compounds. Additionally, 5-Fluoro-4-methylnicotinonitrile can interact with nicotinic acetylcholine receptors, influencing neurotransmission and signal transduction pathways . These molecular interactions contribute to the compound’s diverse biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-4-methylnicotinonitrile can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Studies have shown that 5-Fluoro-4-methylnicotinonitrile remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-Fluoro-4-methylnicotinonitrile in animal models vary with different dosages. At low doses, the compound has been shown to modulate neurotransmission and enzyme activity without causing significant toxicity . At higher doses, 5-Fluoro-4-methylnicotinonitrile can induce adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to minimize potential toxicities while maximizing therapeutic benefits .

Metabolic Pathways

5-Fluoro-4-methylnicotinonitrile is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity . Additionally, 5-Fluoro-4-methylnicotinonitrile can interact with other enzymes and cofactors, further modulating its metabolic fate and effects .

Transport and Distribution

The transport and distribution of 5-Fluoro-4-methylnicotinonitrile within cells and tissues are influenced by its physicochemical properties . The compound can cross cellular membranes through passive diffusion, facilitated by its lipophilic nature . Once inside the cells, 5-Fluoro-4-methylnicotinonitrile can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 5-Fluoro-4-methylnicotinonitrile is influenced by its chemical structure and interactions with cellular components . The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These subcellular localizations can impact the compound’s activity and function, contributing to its diverse biological effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methylnicotinonitrile typically involves the following steps:

Starting Material: The synthesis begins with 3-bromo-5-fluoro-4-methylpyridine.

Reaction with Copper Cyanide: The starting material is reacted with copper cyanide in N,N-dimethylformamide at 150°C for 16 hours in a sealed tube. The reaction mixture is then cooled to room temperature, quenched with 20% aqueous ammonia solution, and extracted with diethyl ether.

Industrial Production Methods: While specific industrial production methods for 5-Fluoro-4-methylnicotinonitrile are not widely documented, the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

化学反応の分析

Types of Reactions: 5-Fluoro-4-methylnicotinonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be

特性

IUPAC Name |

5-fluoro-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c1-5-6(2-9)3-10-4-7(5)8/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRJJFGGPZQQJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1445589.png)